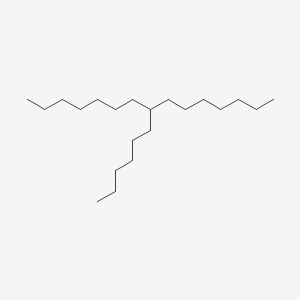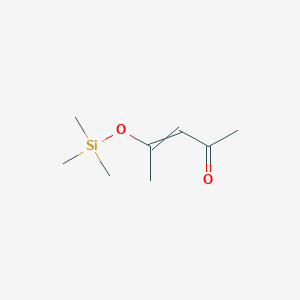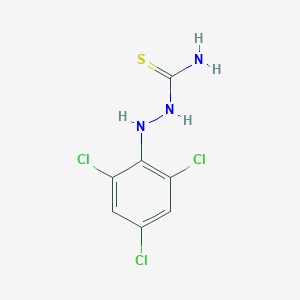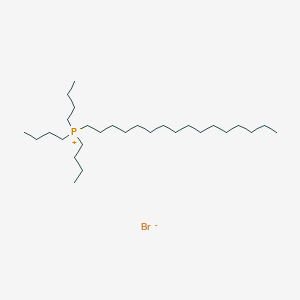
Ytterbium(3+);triiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium(3+);triiodide, also known as ytterbium(III) iodide, is a chemical compound with the formula YbI₃. It is one of the iodides of ytterbium, a rare earth element. This compound is typically found in the form of yellow crystals and is soluble in water. Ytterbium(III) iodide is used in various scientific and industrial applications due to its unique properties.
Applications De Recherche Scientifique
Ytterbium(III) iodide has several applications in scientific research:
Bioactive Glasses: Ytterbium(III) iodide is used in the synthesis of bioactive glasses for drug delivery and bone regeneration.
Fluorescence Imaging: Ytterbium(III) complexes are used as molecular probes in near-infrared (NIR) fluorescence imaging for high-resolution, non-invasive imaging of biological tissues.
Mécanisme D'action
Target of Action
Ytterbium(3+);triiodide is a chemical compound with the formula YbI3. It is one of the iodides of ytterbium
Mode of Action
It is known that this compound can be prepared by reacting metallic ytterbium with iodine at 500°c with a 30 atm pressure .
Biochemical Pathways
It is known that this compound decomposes to ytterbium(ii) iodide upon heating .
Pharmacokinetics
It is known that this compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
Some studies suggest that ytterbium complexes can display high near-infrared (nir) luminescence and have been used for nir living cell imaging .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure. For instance, this compound decomposes to ytterbium(II) iodide upon heating .
Analyse Biochimique
Cellular Effects
Research on the cellular effects of Ytterbium(3+);triiodide is limited. A study on ytterbium oxide nanoparticles, which may share some properties with this compound, showed signs of oxidative damage through up-regulation of 60–87% of MDA while down-regulation of 20–40% of GSH-PX and GSH content .
Dosage Effects in Animal Models
Research on the dosage effects of this compound in animal models is limited. A study on ytterbium oxide nanoparticles showed bioaccumulation in mice tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ytterbium(III) iodide can be synthesized through several methods:
- Metallic ytterbium reacts with iodine at 500°C under a pressure of 30 atm to form ytterbium(III) iodide:
Direct Reaction with Iodine: 2Yb+3I2→2YbI3
Ytterbium(III) oxide, ytterbium(III) hydroxide, or ytterbium(III) carbonate can react with hydroiodic acid to produce ytterbium(III) iodide in aqueous solution:Reaction with Hydroiodic Acid: Yb2O3+6HI→2YbI3+3H2O
Yb(OH)3+3HI→YbI3+3H2O
Yb2(CO3)3+6HI→2YbI3+3H2O+3CO2
Analyse Des Réactions Chimiques
Types of Reactions
Ytterbium(III) iodide undergoes several types of chemical reactions:
- Upon heating, ytterbium(III) iodide decomposes to form ytterbium(II) iodide and iodine:
Decomposition: 2YbI3→2YbI2+I2
Ytterbium metal dissolves readily in dilute sulfuric acid, forming the colorless aquated Yb(III) ion and hydrogen gas:Reaction with Acids: 2Yb+3H2SO4→2Yb3++3SO42−+3H2
Ytterbium reacts with halogens to form ytterbium(III) halides:Reaction with Halogens: 2Yb+3I2→2YbI3
Common Reagents and Conditions
Hydroiodic Acid: Used for reactions with ytterbium(III) oxide, hydroxide, or carbonate.
Iodine: Used for direct reaction with metallic ytterbium.
Ammonium Iodide: Used for dehydration of ytterbium(III) iodide hydrate.
Major Products
Ytterbium(II) Iodide: Formed upon decomposition of ytterbium(III) iodide.
Ytterbium(III) Sulfate: Formed upon reaction with sulfuric acid.
Comparaison Avec Des Composés Similaires
Ytterbium(III) iodide can be compared with other ytterbium compounds and lanthanide halides:
Ytterbium(III) Chloride (YbCl₃): Similar to ytterbium(III) iodide, ytterbium(III) chloride is used as a Lewis acid catalyst in organic synthesis.
Ytterbium(II) Iodide (YbI₂): Ytterbium(II) iodide is a reducing agent used in coupling reactions, whereas ytterbium(III) iodide is more stable and used in different applications.
Ytterbium(III) Fluoride (YbF₃): Used as a non-toxic tooth filling material and X-ray contrast agent.
Propriétés
Numéro CAS |
13813-44-0 |
|---|---|
Formule moléculaire |
I3Yb |
Poids moléculaire |
553.76 g/mol |
Nom IUPAC |
triiodoytterbium |
InChI |
InChI=1S/3HI.Yb/h3*1H;/q;;;+3/p-3 |
Clé InChI |
LSSJSIMBIIVSTN-UHFFFAOYSA-K |
SMILES |
[I-].[I-].[I-].[Yb+3] |
SMILES canonique |
I[Yb](I)I |
Key on ui other cas no. |
13813-44-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)












